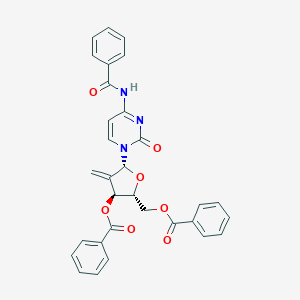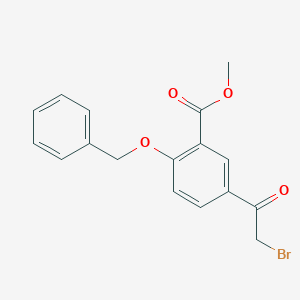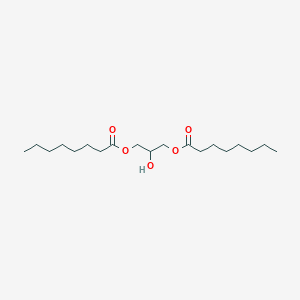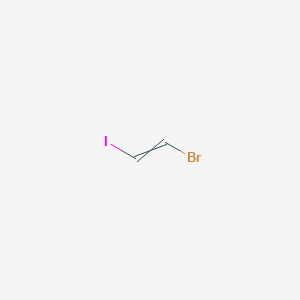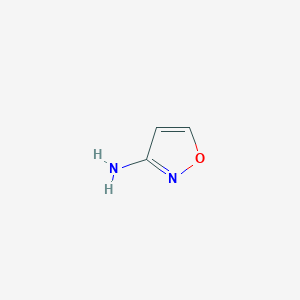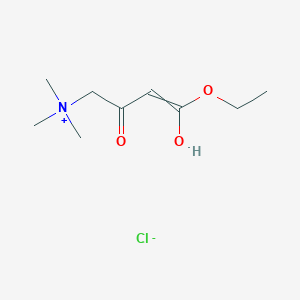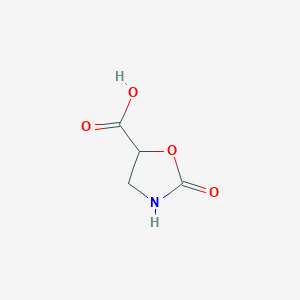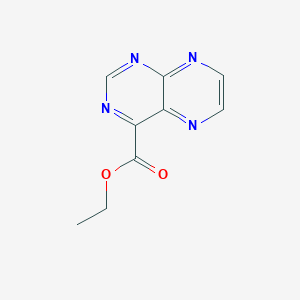
Ethyl 4-pteridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-pteridinecarboxylate is a compound that belongs to the pteridine family, which is a heterocyclic organic compound. It is a colorless crystal that has a molecular formula of C10H9N3O2. This compound has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mecanismo De Acción
The mechanism of action of Ethyl 4-pteridinecarboxylate is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase, which is an essential enzyme involved in the biosynthesis of nucleic acids. By inhibiting this enzyme, Ethyl 4-pteridinecarboxylate disrupts the production of DNA and RNA, which can lead to the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-pteridinecarboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-pteridinecarboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied for its potential applications in scientific research. However, one of the limitations of Ethyl 4-pteridinecarboxylate is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-pteridinecarboxylate. One potential direction is the development of new drugs based on its structure and mechanism of action. Additionally, further studies are needed to fully understand its biochemical and physiological effects, which may have potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis methods for Ethyl 4-pteridinecarboxylate, which can lead to the production of high-quality compounds for use in scientific research.
Métodos De Síntesis
The synthesis of Ethyl 4-pteridinecarboxylate can be achieved through several methods, including the condensation of ethyl acetoacetate with 2-aminopyridine and formic acid. Another method involves the reaction of ethyl acetoacetate with 2-aminopyridine and formamide in the presence of a catalyst. These methods have been extensively studied, and their efficiency has been optimized for the production of high-quality Ethyl 4-pteridinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-pteridinecarboxylate has been extensively studied for its potential applications in scientific research. It has been used in the development of various drugs, including antifolate drugs and antitumor agents. Additionally, it has been used as a precursor in the synthesis of pteridine derivatives, which have been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Propiedades
Número CAS |
16008-51-8 |
|---|---|
Nombre del producto |
Ethyl 4-pteridinecarboxylate |
Fórmula molecular |
C9H8N4O2 |
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
ethyl pteridine-4-carboxylate |
InChI |
InChI=1S/C9H8N4O2/c1-2-15-9(14)7-6-8(13-5-12-7)11-4-3-10-6/h3-5H,2H2,1H3 |
Clave InChI |
IJRYLHLFMASLPX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC=NC2=NC=CN=C12 |
SMILES canónico |
CCOC(=O)C1=NC=NC2=NC=CN=C12 |
Sinónimos |
4-Pteridinecarboxylic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



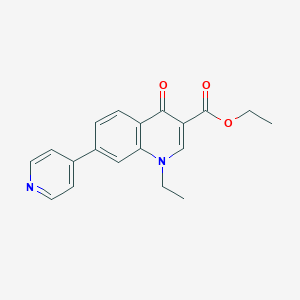
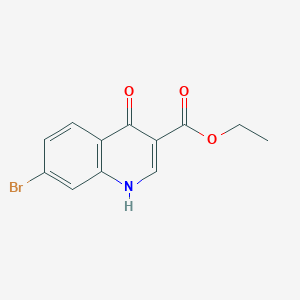
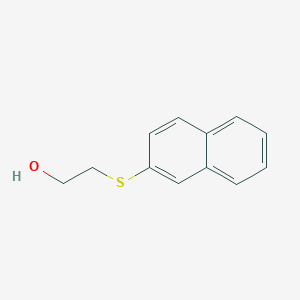
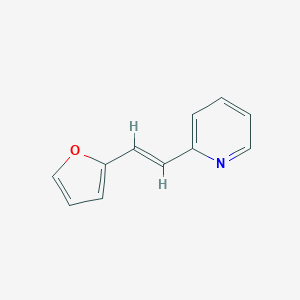
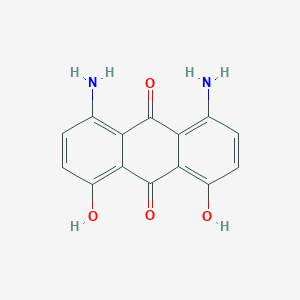
![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)
